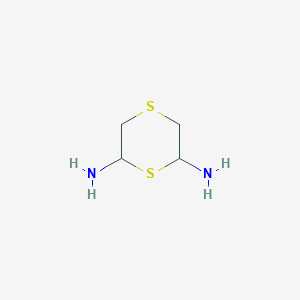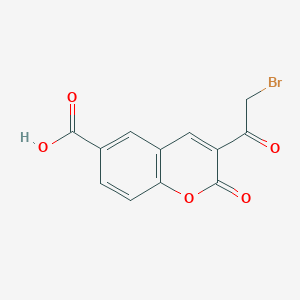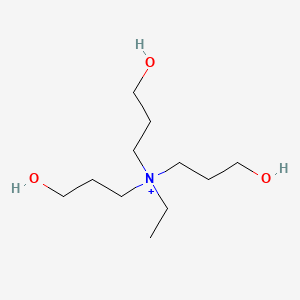![molecular formula C11H11O6P B12529429 {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid CAS No. 797763-17-8](/img/structure/B12529429.png)
{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate reagents. For example, the synthesis of similar compounds has been achieved using dichloromethane as a solvent and triethylamine as a base at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be scaled up to accommodate the production demands, ensuring consistency and quality control throughout the production cycle.
Analyse Des Réactions Chimiques
Types of Reactions
{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid include:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
797763-17-8 |
|---|---|
Formule moléculaire |
C11H11O6P |
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl)oxymethylphosphonic acid |
InChI |
InChI=1S/C11H11O6P/c1-7-4-11(12)17-10-5-8(2-3-9(7)10)16-6-18(13,14)15/h2-5H,6H2,1H3,(H2,13,14,15) |
Clé InChI |
KXCBNFXKHJPBAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

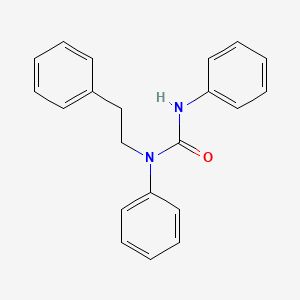
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)


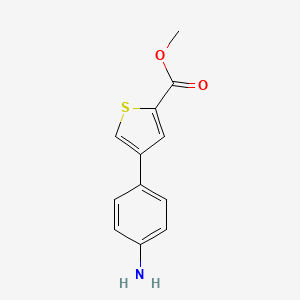
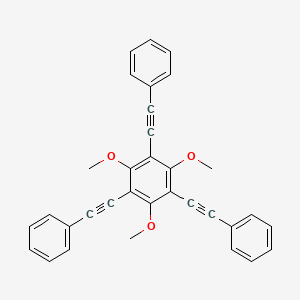
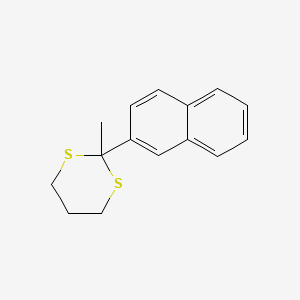
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
